molecular formula C20H13NO5S B5101718 1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione

1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione

Cat. No.: B5101718
M. Wt: 379.4 g/mol
InChI Key: ZFORMFSKDZIHMV-UHFFFAOYSA-N
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Description

1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group, a benzenesulfonyl group, and a hydroxy group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 1-nitroanthracene. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group. The nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst. Finally, the hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-amino-2-(benzenesulfonyl)-4-anthraquinone.

    Reduction: Formation of 1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes and pigments for textiles and inks.

Mechanism of Action

The mechanism of action of 1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes involved in oxidative stress pathways, providing antioxidant effects. The benzenesulfonyl group enhances its solubility and cellular uptake, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Similar in structure but lacks the anthracene core.

    3-Amino-4-(1-amino-2-cyanovinyl)furazans: Contains an amino group and a sulfonyl group but has a different core structure.

Uniqueness

1-Amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione is unique due to its anthracene core, which imparts distinct photophysical properties and biological activities. The combination of amino, hydroxy, and benzenesulfonyl groups provides a versatile platform for chemical modifications and enhances its applicability in various fields.

Properties

IUPAC Name

1-amino-2-(benzenesulfonyl)-4-hydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c21-18-15(27(25,26)11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFORMFSKDZIHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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